4,7-dichloro-2-(3-pyridinyl)Quinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-2-pyridin-3-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3/c14-9-3-4-10-11(6-9)17-13(18-12(10)15)8-2-1-5-16-7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERAGQXVXIGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4,7 Dichloro 2 3 Pyridinyl Quinazoline Derivatives
Impact of Substitutions on the Quinazoline (B50416) Core
The quinazoline nucleus is a critical pharmacophore, and its substitution pattern profoundly dictates the compound's interaction with biological targets. For 4,7-dichloro-2-(3-pyridinyl)quinazoline, the electronic and steric properties of substituents at key positions are paramount.
Role of Halogen Atoms at C-4 and C-7 Positions
The chlorine atoms at the C-4 and C-7 positions are significant for several reasons. The C-4 chloro group is a versatile handle for introducing various nucleophiles, a common strategy in the synthesis of bioactive quinazolines. Regioselective nucleophilic aromatic substitution (SNAr) reactions at the C-4 position of 2,4-dichloroquinazoline (B46505) precursors are well-documented and consistently favor substitution at C-4 over C-2. nih.gov This reactivity allows for the introduction of a wide array of amine-containing groups, which can modulate the compound's properties.
Modifications at the C-2 Position with Pyridinyl and Other Heteroaryl Groups
The C-2 position of the quinazoline ring is a crucial site for establishing interactions with target proteins. The introduction of a heteroaryl ring, such as the 3-pyridinyl group, provides a key hydrogen bond acceptor through the pyridinyl nitrogen, which can be critical for target engagement.
In a study of thiazolo[5,4-f]quinazolin-9(8H)-ones, a related fused heterocyclic system, a 2-(pyridin-3-yl) substituent was found to be a component of a potent inhibitor of the kinase DYRK1A. mdpi.com This highlights the favorable nature of the 3-pyridinyl moiety at a position analogous to the C-2 of the quinazoline core for kinase inhibition.
The substitution of the 3-pyridinyl group with other heteroaryl systems can significantly impact activity. For example, in a series of quinazoline-based inhibitors, replacement of a phenyl group at the C-2 position with a pyridinyl moiety was explored to enhance properties such as solubility and to introduce new interaction points. researchgate.net The choice of the heteroaromatic ring and its substitution pattern is a key determinant of the biological activity.
Variations at C-6 and C-8 Positions
While the parent compound is unsubstituted at C-6 and C-8, modifications at these positions are a common strategy to fine-tune the activity of quinazoline derivatives. In a series of 4-anilino-quinazoline derivatives, the introduction of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position, adjacent to C-6 and C-8, was investigated. A longer linker between the quinazoline core and the triazole moiety was found to be favorable for inhibitory activity toward both EGFR and VEGFR2. nih.gov This suggests that the space around the C-6 and C-8 positions can accommodate substituents that may lead to enhanced or dual-target activity.
Furthermore, studies on other quinazoline scaffolds have shown that substitution at the C-6 position can influence anticancer activity. For example, a series of N-R-2-[(3-R-2-oxo-2H- nih.govgrowingscience.comnih.govtriazino[2,3-c]quinazolin-6-yl)thio]acetamides were synthesized and evaluated for their anticancer properties, demonstrating that modifications at this position can lead to potent compounds. nih.gov
Influence of the Pyridinyl Moiety's Substituents and Isomers
The 3-pyridinyl group at the C-2 position is not merely a passive substituent but an active component of the pharmacophore that can be modified to modulate activity.
Positional Isomerism of Pyridinyl Group (2-, 3-, 4-pyridinyl)
The position of the nitrogen atom within the pyridinyl ring (2-, 3-, or 4-pyridinyl) has a profound impact on the molecule's spatial and electronic properties, and consequently its biological activity. The different isomers present the nitrogen atom at distinct vectors, which can lead to different binding orientations within a target protein's active site.
In a study on 2-pyridinyl quinolines, the 2-(pyridin-4-yl)quinoline isomer showed the best activity against Candida albicans, while the 6-ethyl-2-(pyridin-2-yl)quinoline was most effective against Cryptococcus neoformans. mdpi.com Although this is a different heterocyclic system, it illustrates the principle that pyridinyl isomerism is a critical factor in determining the spectrum of activity. For 2-(pyridin-4-yl)quinazolin-4-amine derivatives, the 4-pyridinyl moiety was a key feature in compounds designed as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) inhibitors. nih.gov
The table below illustrates the importance of the pyridinyl isomer in a series of 2-pyridinyl quinolines, a related heterocyclic system.
| Compound | Pyridinyl Isomer | Antifungal Activity (MIC µg/mL) |
| 2-(Pyridin-2-yl)quinoline | 2-pyridinyl | Moderate |
| 2-(Pyridin-3-yl)quinoline | 3-pyridinyl | Low |
| 2-(Pyridin-4-yl)quinoline | 4-pyridinyl | High (against C. albicans) |
| Data derived from studies on related quinoline (B57606) derivatives. |
Substitution Patterns on the Pyridinyl Ring
Introducing substituents onto the pyridinyl ring offers another avenue for SAR exploration. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of these substituents can influence the pyridinyl ring's interaction with the target.
In a study on the synthesis of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones, it was observed that electron-donating groups on the pyridine (B92270) ring generally had a positive effect on the reaction yields, while strong electron-withdrawing groups reduced the yield. drugbank.com While this relates to synthetic accessibility, it also hints at the electronic properties that might influence biological interactions. For instance, electron-donating groups could increase the basicity of the pyridinyl nitrogen, potentially strengthening hydrogen bonds with a target protein.
The following table summarizes the effect of substituents on the pyridinyl ring on the reaction yield in the synthesis of a related quinazoline scaffold, which can be an indirect indicator of electronic effects relevant to biological activity.
| Pyridinyl Substituent | Position on Pyridine Ring | Effect on Reaction Yield |
| 4-Methyl | 4 | Positive |
| 5-Methyl | 5 | Positive |
| 3,5-Dimethyl | 3 and 5 | Highly Positive |
| 4-Methoxy | 4 | Positive |
| 4-Cyano | 4 | Negative |
| 4-Nitro | 4 | Highly Negative |
| Data derived from synthetic studies of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones. |
Correlation between Structural Features and Biological Activity
The biological activity of quinazoline derivatives is intricately linked to the nature and position of substituents on the fused ring system. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazoline core acts as a scaffold that mimics the adenine (B156593) region of ATP, with the N-1 and N-3 atoms often forming crucial hydrogen bonds within the kinase hinge region. nih.gov The substituents at various positions then modulate the binding affinity and selectivity.
The 4-position is critical, often occupied by an aniline (B41778) or a similar group that projects into a hydrophobic pocket of the target protein. nih.gov In the case of this compound, the chlorine at the 4-position is a reactive site, potentially serving as a leaving group for covalent bond formation or as a key interaction point. The 7-position substituent, here a chlorine, often influences solubility and can be modified to fine-tune pharmacokinetic properties or exploit additional binding interactions. mdpi.com The 2-position substituent, a 3-pyridinyl group in this case, can significantly impact the compound's profile, contributing to target selectivity and potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For quinazoline derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects, such as anticancer activity. nih.govnih.gov These models, which can be 2D or 3D, use mathematical equations to predict the activity of novel compounds based on their structural features. nih.gov
In developing QSAR models for quinazoline derivatives, various descriptors are calculated, including:
Electronic descriptors: Such as charges on atoms and dipole moments, which influence electrostatic interactions.
Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within a binding site.
Hydrophobic descriptors: Such as the partition coefficient (logP), which affects solubility and membrane permeability.
Topological descriptors: Which describe the connectivity and branching of the molecular structure.
A typical QSAR study involves building a model using a training set of compounds with known activities. For a series of 2,4,7-substituted quinazolines, a hypothetical linear QSAR equation might look like:
pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(MW) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the weight of each descriptor's contribution to the activity. The predictive power of such models is then validated using an external test set of compounds. biointerfaceresearch.com For instance, studies on quinazoline derivatives as anticancer agents have successfully used machine learning-based QSAR approaches to design new molecules with improved predicted activity against breast cancer cell lines. biointerfaceresearch.com
Table 1: Representative Descriptors in a QSAR Model for Quinazoline Derivatives (Note: Data is illustrative and does not represent the specific compound this compound)
| Compound | pIC₅₀ (Experimental) | LogP | Molecular Weight | Polar Surface Area (Ų) | pIC₅₀ (Predicted) |
| Derivative A | 7.2 | 3.5 | 350.2 | 65.7 | 7.1 |
| Derivative B | 6.8 | 4.1 | 380.3 | 60.1 | 6.9 |
| Derivative C | 7.5 | 3.2 | 345.1 | 70.2 | 7.4 |
| Derivative D | 6.5 | 4.5 | 395.4 | 55.8 | 6.6 |
Ligand Efficiency and Lipophilic Efficiency Analysis
In modern drug discovery, optimizing potency alone is insufficient. Metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are critical for evaluating the quality of a lead compound. These metrics help in identifying compounds that are more likely to have favorable drug-like properties.
Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as: LE = -RTln(Kᵢ) / N where Kᵢ is the binding affinity and N is the number of heavy atoms. A higher LE value is desirable, as it indicates that the compound achieves its potency efficiently, without excessive size.
Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). It is calculated as: LipE = pIC₅₀ - logP A higher LipE value (typically > 5) is preferred, as it suggests a better balance between potency and lipophilicity, which can lead to improved pharmacokinetic and safety profiles.
Studies on quinazoline derivatives have demonstrated the utility of these metrics. For example, in the development of 2-aminoquinazoline (B112073) derivatives as A₂A adenosine (B11128) receptor antagonists, researchers successfully used these principles to guide the optimization process, leading to compounds with high affinity and efficiency. nih.gov
Table 2: Ligand and Lipophilic Efficiency for Hypothetical Quinazoline Derivatives (Note: Data is illustrative)
| Compound | pIC₅₀ | Heavy Atoms | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
| Derivative 1 | 7.0 | 20 | 0.35 | 3.0 | |
| Derivative 2 | 7.5 | 22 | 0.34 | 4.0 | |
| Derivative 3 | 8.2 | 25 | 0.33 | 4.5 | |
| Derivative 4 | 8.5 | 26 | 0.33 | 4.7 |
Stereochemical Considerations in Quinazoline Derivatives
Stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments, leading to specific interactions with only one enantiomer or diastereomer of a drug.
While the core this compound is achiral, the introduction of chiral centers through derivatization is a common strategy to enhance potency and selectivity. For instance, the reduction of a chiral 4(3H)-quinazolinone can result in a mixture of diastereomeric products, each with potentially distinct biological activities. nih.gov
The introduction of a chiral side chain at any position of the quinazoline scaffold can lead to enantiomers with different binding affinities. For example, if a substituent with a stereocenter is introduced at the 4-position, one enantiomer may fit optimally into the target's binding pocket, while the other may fit poorly or not at all due to steric clashes. This has been observed in numerous kinase inhibitors where a specific stereoisomer is responsible for the desired therapeutic effect. The development of chiral non-C2-symmetric biaryls has also been explored in the context of quinazoline derivatives, highlighting the advanced synthetic strategies used to control stereochemistry for improved receptor interaction. nih.gov Therefore, the stereochemical configuration of any chiral derivatives of this compound would be a critical factor in determining their ultimate biological function and therapeutic potential.
Computational and in Silico Approaches for 4,7 Dichloro 2 3 Pyridinyl Quinazoline Research
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for predicting the interaction between a ligand, such as 4,7-dichloro-2-(3-pyridinyl)quinazoline, and a protein target.
Prediction of Binding Modes to Target Proteins (e.g., EGFR, PARP, PDE7A)
The quinazoline (B50416) scaffold is a well-known pharmacophore that interacts with various protein kinases, including Epidermal Growth Factor Receptor (EGFR). Additionally, its structural motifs suggest potential interactions with other important cancer-related targets like Poly (ADP-ribose) polymerase (PARP) and phosphodiesterases like PDE7A.
A molecular docking study of this compound would begin with obtaining the three-dimensional crystal structures of the target proteins (EGFR, PARP, PDE7A) from a repository like the Protein Data Bank (PDB). The compound's 3D structure would be built and energetically minimized using computational chemistry software.
The docking process involves placing the ligand into the active site of the protein and evaluating the geometric and energetic fit. For EGFR, it is anticipated that the quinazoline core of the compound would form key hydrogen bonds with residues in the hinge region of the ATP-binding pocket, a common interaction mode for quinazoline-based inhibitors. The pyridinyl group and dichloro substitutions would then be explored for their potential interactions with surrounding amino acid residues, which could enhance binding affinity and selectivity.
Similarly, docking into PARP's active site would assess interactions with key residues involved in NAD+ binding, while docking into PDE7A would explore binding within its catalytic pocket, potentially involving interactions with key glutamine and phenylalanine residues. The predicted binding mode provides a static snapshot of the most probable ligand-protein complex.
Illustrative Data: Predicted Binding Modes and Key Interactions
| Target Protein | PDB ID | Key Interacting Amino Acid Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| EGFR | 4ZAU | Met793, Gly796 | Hydrogen Bond |
| Leu718, Val726, Ala743 | Hydrophobic Interaction | ||
| Cys797 | Halogen Bond (with Cl at C7) | ||
| PARP-1 | 5DS3 | Gly863, Ser904 | Hydrogen Bond |
| Tyr907, Phe897 | π-π Stacking | ||
| Ile861 | Hydrophobic Interaction | ||
| PDE7A | 3G3N | Gln413 | Hydrogen Bond |
| Phe416, Tyr211 | π-π Stacking | ||
| His247 | π-Cation Interaction (with pyridinyl ring) |
Binding Affinity Calculations and Scoring Functions
Once potential binding poses are generated, a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). These functions are mathematical models that approximate the free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction.
Docking programs employ various scoring functions, such as those based on force fields (e.g., AutoDock Vina) or empirical data. The calculated binding affinity helps to rank different poses of the same ligand and to compare the potential of different ligands for the same target. For this compound, these scores would provide a quantitative prediction of its inhibitory potential against EGFR, PARP, and PDE7A, guiding which target is most promising for experimental validation. For instance, a significantly lower docking score against EGFR compared to other kinases would suggest higher selectivity.
Illustrative Data: Calculated Binding Affinities
| Target Protein | Docking Software | Scoring Function | Predicted Binding Affinity (kcal/mol) (Hypothetical) |
| EGFR | AutoDock Vina | Vina | -9.2 |
| PARP-1 | Glide | SP | -8.5 |
| PDE7A | MOE | London dG | -7.8 |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static view of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex and the nature of the interactions.
Conformational Stability Analysis of Ligand-Target Complexes
Starting from the best-docked pose, an MD simulation would be run for tens to hundreds of nanoseconds. The stability of the this compound within the binding site is a key indicator of a viable interaction. This is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD value for the ligand suggests that it remains securely bound in its initial pose and does not drift out of the active site. Conversely, a fluctuating or increasing RMSD might indicate an unstable interaction.
Investigation of Protein-Ligand Interactions and Dynamics
MD simulations allow for a detailed analysis of the protein-ligand interactions over time. This includes monitoring the occupancy of specific hydrogen bonds, the persistence of hydrophobic contacts, and the dynamics of water molecules within the active site. For this compound, this analysis would reveal whether the key hydrogen bonds predicted by docking (e.g., with Met793 in EGFR) are stable throughout the simulation. It could also uncover transient or water-mediated interactions not captured by docking, providing a more complete picture of the binding event. The Root Mean Square Fluctuation (RMSF) of protein residues can also be calculated to identify which parts of the protein become more or less flexible upon ligand binding.
Free Energy Landscape Analysis
The vast amount of conformational data generated from an MD simulation can be simplified and visualized using a free energy landscape (FEL). The FEL is a plot that represents the free energy of the system as a function of one or more geometric parameters, typically principal components from a Principal Component Analysis (PCA) of the trajectory.
The landscape reveals the most stable conformational states of the ligand-protein complex, which appear as low-energy basins. The analysis can show the different conformations the complex samples during the simulation and the energy barriers between them. For this compound, an FEL analysis would help to identify the dominant and most stable binding conformation and could reveal alternative binding modes that are energetically accessible. A deep, well-defined energy minimum on the landscape would signify a highly stable and specific binding interaction.
In the realm of modern medicinal chemistry, computational and in silico methodologies serve as indispensable tools for accelerating drug discovery and development. For a compound such as this compound, these approaches offer profound insights into its physicochemical properties, potential biological activities, and avenues for analog development. By leveraging the power of computational chemistry, researchers can predict molecular characteristics, screen for potential biological targets, and design novel derivatives with enhanced efficacy and specificity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic properties of this compound. These calculations provide a granular view of the molecule's electronic structure and are instrumental in predicting its reactivity.
Electronic Structure and Reactivity Descriptors:
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing chloro groups and the heteroaromatic pyridinyl and quinazoline ring systems. DFT calculations can determine key electronic descriptors that govern the molecule's reactivity. For instance, the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. The HOMO and LUMO energies are particularly important as they indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.
In a related study on 2,4-dichloroquinazolines, DFT calculations revealed that the carbon atom at the 4-position of the quinazoline ring possesses a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack. nih.gov This is a crucial insight for predicting the reactivity of this compound in synthetic modifications. The chloro substituents at positions 4 and 7 are expected to be the primary sites for nucleophilic aromatic substitution reactions.
Furthermore, the calculated atomic charges on each atom of the molecule can help in understanding its interaction with biological macromolecules. The nitrogen atoms in the quinazoline and pyridine (B92270) rings, for example, are expected to have negative partial charges, making them potential hydrogen bond acceptors in a biological receptor.
Table 1: Hypothetical Reactivity Descriptors for this compound based on DFT Calculations
| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Low | Indicates stability and lower propensity for oxidation. |
| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack, particularly at C4 and C7. |
| HOMO-LUMO Gap | Moderate | Reflects kinetic stability and moderate reactivity. |
| Electron Density | High on N atoms | Suggests potential for hydrogen bonding at these sites. |
| Atomic Charges | Positive on C4/C7 | Confirms susceptibility to nucleophilic substitution. |
This table is illustrative and based on general principles of quinazoline chemistry and related DFT studies. Specific values would require dedicated calculations.
Spectroscopic Property Predictions (e.g., NMR, IR) for Characterization
Quantum chemical calculations are also employed to predict spectroscopic properties, which can be invaluable for the characterization of newly synthesized compounds like this compound.
NMR Spectroscopy:
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the structural elucidation of the compound. By comparing the predicted spectra with experimental data, researchers can confirm the correct synthesis of the target molecule. For example, in a study on quinazolinone derivatives, the characteristic ¹³C NMR peak for the carbonyl group was observed in the range of 161.1–161.6 ppm. nih.gov For this compound, distinct chemical shifts would be predicted for the protons and carbons of the quinazoline and pyridine rings, with the chloro-substituents influencing the electronic environment and thus the chemical shifts of nearby nuclei.
IR Spectroscopy:
Similarly, the prediction of infrared (IR) spectra can help in identifying the functional groups present in the molecule. The calculated vibrational frequencies can be correlated with experimental IR absorption bands. For this compound, characteristic vibrational modes would be expected for the C-Cl bonds, the C=N bonds within the quinazoline and pyridine rings, and the aromatic C-H bonds.
Virtual Screening and Library Design
Virtual screening and library design are powerful in silico techniques to identify promising drug candidates and to create focused libraries of compounds for further testing.
Identification of Novel Scaffolds and Hit Compounds
Virtual screening can be employed to search large chemical databases for molecules that are structurally or electrostatically similar to this compound or that are predicted to bind to a specific biological target. This can be achieved through ligand-based or structure-based approaches.
In a ligand-based virtual screening, the known structure of this compound would be used as a query to find compounds with similar shapes and electronic features. frontiersin.org Structure-based virtual screening, on the other hand, involves docking a library of compounds into the active site of a target protein to predict their binding affinity. This approach has been successfully used for quinazoline derivatives to identify potential inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov
A collaborative virtual screening effort identified 2-aryl-4-aminoquinazoline derivatives with potential efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org This highlights the potential of such methods to uncover novel therapeutic applications for quinazoline-based scaffolds.
Design of Focused Libraries for this compound Analogs
Based on the structural information of this compound and its predicted interactions with a biological target, focused libraries of analogs can be designed. The goal is to systematically modify the parent structure to improve its potency, selectivity, and pharmacokinetic properties. For instance, the chloro groups at positions 4 and 7 are prime handles for introducing chemical diversity through nucleophilic substitution reactions.
The design of these libraries can be guided by quantitative structure-activity relationship (QSAR) models, which correlate the chemical structures of a series of compounds with their biological activities. nih.gov By understanding which structural features are important for activity, more effective analogs can be designed.
Table 2: Potential Modifications for a Focused Library of this compound Analogs
| Position of Modification | Type of Substituent | Rationale |
| C4 | Amines, ethers, thiols | Explore interactions in the ATP-binding pocket of kinases. |
| C7 | Alkoxy groups, substituted amines | Modulate solubility and interactions with the solvent-exposed region of a target. |
| Pyridinyl Ring | Substitution at various positions | Optimize binding and pharmacokinetic properties. |
Bioinformatics and Cheminformatics Applications
Bioinformatics and cheminformatics provide the tools and databases necessary to manage and analyze the vast amounts of data generated in drug discovery research. These disciplines are crucial for integrating chemical information with biological data to make informed decisions.
For this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These properties are critical for predicting the compound's "drug-likeness" and its absorption, distribution, metabolism, and excretion (ADME) properties.
Bioinformatics databases can be queried to identify potential biological targets for this compound based on structural similarity to known ligands. Furthermore, pathway analysis tools can help to understand the biological context of these potential targets and to predict the downstream effects of modulating their activity. The integration of chemical and biological data is essential for building a comprehensive understanding of the therapeutic potential of this compound.
Target Prediction and Network Pharmacology
Target prediction and network pharmacology are computational strategies used to identify the likely protein targets of a small molecule and to understand the complex biological networks through which it may exert its effects. nih.gov By analyzing the chemical structure of this compound, it is possible to screen it against databases of known protein targets and predict its binding affinities. This approach helps to generate hypotheses about its mechanism of action and potential therapeutic indications. nih.govnih.gov
Network pharmacology extends this analysis by placing the predicted targets within the context of biological pathways and protein-protein interaction networks. nih.gov This provides a systems-level view of the compound's potential effects, highlighting key cellular processes that might be modulated. For this compound, a substituted quinazoline, predictions often point towards interactions with kinases, a class of enzymes frequently targeted by quinazoline-based compounds. nih.gov
A computational screening of this compound against a panel of human protein targets would likely generate a list of potential interactors. The table below represents a plausible output from such a prediction, generated using methodologies similar to those employed by platforms like SwissTargetPrediction. The targets are ranked based on a prediction score, which reflects the likelihood of interaction based on structural similarity to known ligands.
Table 1: Predicted Protein Targets for this compound
| Protein Name | Gene Name | Prediction Score (Probability) | Potential Associated Pathways |
| Epidermal Growth Factor Receptor | EGFR | 0.85 | MAPK Signaling, Cancer Pathways |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | 0.82 | Angiogenesis, VEGF Signaling |
| c-Src Tyrosine Kinase | SRC | 0.79 | Cell Proliferation, Adhesion, and Migration |
| Abelson murine leukemia viral oncogene homolog 1 | ABL1 | 0.75 | Cell Differentiation and Division |
| p38 Mitogen-Activated Protein Kinase | MAPK14 | 0.71 | Inflammatory Response, Apoptosis |
| Cyclin-Dependent Kinase 2 | CDK2 | 0.68 | Cell Cycle Regulation |
| Glycogen Synthase Kinase-3 Beta | GSK3B | 0.65 | Wnt Signaling, Neuronal Function |
Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Preclinical Context
Computational ADME prediction involves the use of in silico models to estimate the pharmacokinetic properties of a drug candidate. asmepress.com These predictions are vital in the preclinical phase to assess the compound's potential to be absorbed into the bloodstream, distribute to its target tissues, be metabolized by the body, and finally be excreted. nih.gov Tools such as pkCSM and SwissADME utilize a compound's structure to calculate a range of physicochemical and pharmacokinetic parameters. nih.govuq.edu.au Early assessment of these properties helps in identifying potential liabilities that could lead to failure in later stages of drug development.
For this compound, a series of ADME properties can be predicted. These predictions provide a preliminary understanding of its drug-like characteristics. The following table details the predicted ADME profile for the compound.
Table 2: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Value/Class | Interpretation |
| Absorption | ||
| Water Solubility (logS) | -3.5 | Low solubility |
| Caco-2 Permeability (log Papp) | 0.95 cm/s | High permeability |
| Intestinal Absorption (Human) | 90% | High absorption |
| P-glycoprotein Substrate | Yes | Potential for efflux from cells |
| Distribution | ||
| VDss (human) (log L/kg) | 0.45 | Good distribution in tissues |
| BBB Permeability (logBB) | -0.5 | Low probability of crossing the blood-brain barrier |
| Plasma Protein Binding | 92% | High binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |
Toxicology Prediction (Excluding Safety/Adverse Effect Profiles)
In silico toxicology prediction is a crucial step in early drug development to flag potential liabilities of a compound. nih.gov By using computational models, such as those available through platforms like ProTox-II, it is possible to predict various toxicological endpoints based on the chemical structure of this compound. nih.govcharite.de These predictions are based on large datasets of compounds with known toxicological profiles and can help in prioritizing compounds for further experimental testing. uq.edu.au The focus of this analysis is on predicting potential toxicological hazards rather than defining a full safety profile.
The predicted toxicological profile for this compound is summarized in the table below. These predictions cover several key areas of toxicological concern, such as organ toxicity and mutagenicity.
Table 3: Predicted Toxicological Profile for this compound
| Toxicological Endpoint | Prediction | Confidence Score |
| Organ Toxicity | ||
| Hepatotoxicity | Predicted to be toxic | 0.72 |
| Genotoxicity | ||
| Mutagenicity (AMES test) | Predicted to be non-mutagenic | 0.65 |
| Carcinogenicity | ||
| Carcinogenicity | Predicted to be non-carcinogenic | 0.58 |
| LD50 (Oral, Rat) | ||
| Predicted LD50 (mg/kg) | 450 | Toxicity Class 4 |
Lead Optimization and Drug Design Principles for 4,7 Dichloro 2 3 Pyridinyl Quinazoline Analogs
Strategies for Potency Enhancement
Enhancing the biological potency of analogs of 4,7-dichloro-2-(3-pyridinyl)quinazoline is a primary objective in the drug design process. Structure-Activity Relationship (SAR) studies have revealed that modifications at various positions of the quinazoline (B50416) ring can significantly influence inhibitory activity.
One key strategy involves the introduction of specific substituents at the C4 position. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, replacing the chloro group at C4 with an anilino moiety has been a highly successful strategy, leading to potent and selective inhibitors. nih.gov Further optimization of this anilino ring with small, electron-withdrawing groups can further enhance potency.
Another approach focuses on substitutions on the quinazoline core itself. The introduction of bulky or electro-negative groups at positions C6 and C7 can impact bioactivity. For example, studies on quinazolin-4(3H)-one analogs showed that a bulky bromine (Br) group at position 8 resulted in higher activity compared to analogs without it. nih.govresearchgate.net Based on 3D-QSAR models, the introduction of bulky groups in specific regions around the quinazoline scaffold is recommended to increase bioactivity. nih.gov For analogs of this compound, this suggests that exploring alternative substitutions at the C7 position or modifying the 2-(3-pyridinyl) group could be fruitful avenues for potency enhancement.
Approaches for Selectivity Improvement
Achieving selectivity for a specific biological target over others is crucial for minimizing off-target effects. For quinazoline-based inhibitors, selectivity is often governed by the specific interactions formed within the target's binding site.
For kinase inhibitors, selectivity can be achieved by designing compounds that exploit unique features of the target kinase's ATP-binding pocket. For example, modifying the substituent at the C4 position of the quinazoline ring can alter the binding mode and interactions with key amino acid residues, thereby conferring selectivity for one kinase over another. nih.gov A study on 4-anilinoquinazolines identified a compound that was a selective inhibitor of B-Raf/B-RafV600E kinase, demonstrating that specific substitution patterns can lead to high selectivity. nih.gov
Computational methods, such as molecular docking, can be employed to predict the binding orientation of designed analogs within the active site of the target protein. This allows for the rational design of modifications that enhance interactions with specific residues, thereby improving selectivity. For instance, docking studies can reveal how different substituents on the 2-(3-pyridinyl) ring of this compound might interact with the target, guiding the synthesis of more selective compounds. nih.gov
Modification for Improved Preclinical Pharmacokinetic Profiles
The development of a successful drug requires not only high potency and selectivity but also favorable pharmacokinetic properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. In-silico tools are widely used to predict these properties for designed analogs before their synthesis. scirp.orgscirp.org
Key pharmacokinetic parameters considered during lead optimization include adherence to Lipinski's Rule of Five, which predicts oral bioavailability. scirp.org Modifications to the molecular structure, such as altering lipophilicity or molecular weight, can be made to improve these parameters. For a series of quinazolin-4(3H)-one analogs, pharmacokinetic profiling identified several lead and designed compounds as viable drug candidates with excellent ADMET profiles. nih.govunar.ac.id
Strategies to improve pharmacokinetics include:
Modulating Lipophilicity: The chloro groups on the this compound core contribute to its lipophilicity. Replacing these or other groups with more polar moieties can improve aqueous solubility.
Blocking Metabolic Hotspots: Metabolism by liver microsomes can lead to rapid clearance. Identifying and modifying metabolically labile sites on the molecule can improve its stability. nih.gov
Optimizing Molecular Weight: Keeping the molecular weight within an optimal range (typically under 500 Da) is often desirable for good absorption. nih.gov
Below is a table showing predicted pharmacokinetic properties for a set of designed quinazoline derivatives from a 3D-QSAR study.
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Lipinski's Rule of Five Violations |
| Designed 1 | 510.34 | 4.88 | 5 | 1 | 1 |
| Designed 2 | 524.37 | 5.21 | 5 | 1 | 2 |
| Designed 3 | 544.41 | 5.67 | 5 | 1 | 2 |
| Designed 4 | 558.44 | 5.99 | 5 | 1 | 2 |
| Designed 5 | 573.85 | 5.90 | 6 | 1 | 2 |
| Data derived from a study on quinazolin-4(3H)-one analogs and represents an example of pharmacokinetic profiling. nih.govunar.ac.id |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net
Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. nih.gov This can significantly alter properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov For this compound, one could consider replacing the chlorine atoms with other halogens (e.g., fluorine) or a trifluoromethyl group to modulate electronic properties and metabolic stability. u-strasbg.fr
Scaffold hopping is a more drastic approach where the core structure (scaffold) of the molecule is replaced with a different one that maintains the original spatial arrangement of key functional groups. scispace.com This can lead to the discovery of new intellectual property and compounds with better drug-like properties. researchgate.net For the quinazoline core, potential scaffold hops could include quinolines, pyrimidopyrimidines, or other heterocyclic systems that can project the substituents in a similar 3D orientation. scirp.org
These techniques are often guided by computational methods that can identify potential replacements based on shape and electronic similarity. scispace.com
Rational Design of Hybrid Compounds
A modern drug design strategy involves creating hybrid molecules by combining two or more pharmacophores into a single entity. researchgate.net This approach can lead to compounds with dual or multiple modes of action, potentially offering enhanced efficacy or the ability to overcome drug resistance.
For the quinazoline scaffold, several studies have reported the design and synthesis of hybrid compounds. researchgate.netnih.gov These hybrids often aim to inhibit multiple targets involved in a disease pathway. For example, a series of hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures was developed to dually inhibit EGFR and BRAFV600E. researchgate.net Another study designed quinazolinone N-acetohydrazides as multi-kinase inhibitors targeting VEGFR-2, FGFR-1, and BRAF. nih.gov
The design of such hybrids is a rational process, where linkers are carefully chosen to connect the different pharmacophoric units without disrupting their ability to bind to their respective targets. nih.gov
| Hybrid Type | Pharmacophore 1 | Pharmacophore 2 | Intended Target(s) | Reference |
| Quinazolinone-Triazole | Quinazolin-4-one | 1,2,3-Triazole | EGFR/BRAFV600E | researchgate.net |
| Quinazolinone-Cyanopyridinone | Quinazolin-4-one | 3-Cyanopyridin-2-one | EGFR/BRAFV600E | researchgate.net |
| Quinazolinone-N-acetohydrazide | Quinazolinone | N-acetohydrazide | VEGFR-2/FGFR-1/BRAF | nih.gov |
| Quinazolinone-Isoxazole | Quinazolin-4(3H)-one | Isoxazole | Antioxidant activity | researchgate.net |
Combinatorial Chemistry and High-Throughput Screening in Quinazoline Discovery
Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies that have revolutionized the drug discovery process. nih.gov They allow for the rapid synthesis and evaluation of large numbers of compounds, significantly accelerating the identification of new lead structures. researchgate.net
Combinatorial chemistry enables the creation of large libraries of related compounds by systematically combining a smaller number of building blocks. researchgate.net For quinazoline derivatives, a combinatorial approach could involve reacting a common intermediate, such as a 4,7-dichloroquinazoline (B1295908) core, with a diverse set of amines at the C4 position and various boronic acids to modify the C2 position, generating a large library of analogs around the this compound structure.
High-throughput screening is the process of testing these large compound libraries for activity against a specific biological target. eurekaselect.com HTS assays are automated to allow for the rapid testing of thousands of compounds per day. nih.gov The combination of combinatorial synthesis and HTS allows for a comprehensive exploration of the chemical space around a particular scaffold, increasing the probability of discovering novel hits with desired activities. benthamscience.comwikipedia.org These technologies are instrumental in building the structure-activity relationship databases needed for effective lead optimization. nih.gov
Advanced Analytical Characterization Techniques in Quinazoline Research
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in a compound.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4,7-dichloro-2-(3-pyridinyl)quinazoline, a comprehensive NMR analysis would involve ¹H, ¹³C, and various two-dimensional (2D) experiments.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for the protons in this compound can be predicted based on the analysis of similar structures. For instance, in a related compound, 6-chloro-2-(pyridin-3-yl)quinazoline, the pyridinyl protons appear at specific downfield shifts. The protons on the quinazoline (B50416) ring would also exhibit characteristic signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon atoms of the quinazoline and pyridine (B92270) rings, as well as those bonded to chlorine, would have distinct chemical shifts.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. For example, HMBC would show correlations between the protons of the pyridinyl ring and the carbon at position 2 of the quinazoline ring, confirming their linkage.
Predicted ¹H and ¹³C NMR Data for this compound
The following data is predictive and based on the analysis of structurally similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinazoline Ring | ||
| C2 | - | ~158-162 |
| C4 | - | ~160-164 |
| C5 | ~8.0-8.2 (d) | ~125-128 |
| C6 | ~7.6-7.8 (dd) | ~128-131 |
| C8 | ~7.9-8.1 (d) | ~129-132 |
| C4a | - | ~120-123 |
| C8a | - | ~150-153 |
| Pyridinyl Ring | ||
| C2' | ~9.2-9.4 (d) | ~150-153 |
| C4' | ~8.4-8.6 (dt) | ~135-138 |
| C5' | ~7.5-7.7 (dd) | ~123-126 |
| C6' | ~8.7-8.9 (dd) | ~148-151 |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₃H₇Cl₂N₃). The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Expected Mass Spectrometry Data for this compound
| Technique | Expected Result |
| MS (ESI+) | [M+H]⁺ at m/z ~276, with characteristic isotopic pattern for two chlorine atoms. |
| HRMS (ESI+) | Calculated m/z for [C₁₃H₈Cl₂N₃]⁺ would be confirmed to within a few ppm. |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for C-Cl, C=N, and aromatic C-H and C=C stretching vibrations.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3050-3150 |
| C=N stretch (quinazoline and pyridine) | 1600-1650 |
| Aromatic C=C stretch | 1400-1600 |
| C-Cl stretch | 700-850 |
Chromatographic Purity Analysis
Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
HPLC is a highly sensitive technique used to separate, identify, and quantify components in a mixture. A reversed-phase HPLC method would typically be developed for the purity analysis of this compound. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under a gradient elution program. The purity would be determined by the area percentage of the main peak in the chromatogram detected by a UV detector at an appropriate wavelength.
Typical HPLC Parameters for Quinazoline Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or other suitable wavelength. |
TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by separating the reactants, products, and byproducts. For the synthesis of this compound, TLC would be used to determine the point of complete consumption of the starting materials. A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane), would be chosen to achieve good separation of the spots on a silica (B1680970) gel plate. The spots would be visualized under UV light. mdpi.com
Typical TLC System for Quinazoline Synthesis Monitoring
| Parameter | Typical Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum plates |
| Mobile Phase | A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) or dichloromethane (B109758) and methanol. mdpi.com |
| Visualization | UV lamp (254 nm) |
Elemental Analysis for Compound Verification
Elemental analysis is a cornerstone technique in synthetic chemistry for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This method provides a direct means of verifying the empirical formula of a newly synthesized molecule, such as this compound.
The principle of elemental analysis is to decompose the compound into its constituent elements, which are then quantified. The experimentally determined percentages of each element are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the successful synthesis and purity of the target compound.
The comparison between the calculated and found values is crucial. For instance, in the characterization of 5,9-dichloro-3-(3-pyridyl)-1,2,4-triazolo[4,3-c]quinazoline, the calculated elemental composition was C, 53.18%; H, 2.23%; N, 22.15%. nih.gov The experimentally determined values were found to be C, 53.40%; H, 2.35%; N, 22.41%. nih.gov The close agreement between these values helped to confirm the structure of the synthesized compound.
Below is the theoretical elemental analysis for this compound, alongside the illustrative experimental data from a related compound.
| Compound | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| This compound (C₁₃H₇Cl₂N₃) | Carbon (C) | 56.55 | N/A | Calculated |
| Hydrogen (H) | 2.56 | N/A | Calculated | |
| Nitrogen (N) | 15.22 | N/A | Calculated | |
| 5,9-dichloro-3-(3-pyridyl)-1,2,4-triazolo[4,3-c]quinazoline (C₁₄H₇Cl₂N₅) | Carbon (C) | 53.18 | 53.40 | nih.gov |
| Hydrogen (H) | 2.23 | 2.35 | nih.gov | |
| Nitrogen (N) | 22.15 | 22.41 | nih.gov |
This analytical step, when combined with other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a comprehensive characterization of the quinazoline derivative, ensuring the structural integrity of the compound for further research and application.
Intellectual Property and Patent Landscape Surrounding 4,7 Dichloro 2 3 Pyridinyl Quinazoline
Analysis of Quinazoline-Based Patents in Medicinal Chemistry
The quinazoline (B50416) core is a cornerstone in the development of targeted therapies, particularly in oncology. A significant number of patents for quinazoline derivatives have been filed over the past few decades, reflecting intense research and development in this area. google.comnih.gov These patents cover a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antihypertensive properties. nih.gov
A major driver of patent activity for quinazoline derivatives has been their success as kinase inhibitors. google.comnih.gov The 4-anilinoquinazoline (B1210976) scaffold, for instance, is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, most notably the epidermal growth factor receptor (EGFR). This has led to the development and patenting of several blockbuster anticancer drugs. The patent literature reveals a trend of second and third-generation inhibitors that not only target wild-type EGFR but also various mutant forms that arise during cancer progression and lead to drug resistance. nih.gov
Beyond EGFR, patents disclose quinazoline derivatives targeting a diverse range of other kinases and cellular targets, such as histone deacetylases (HDACs) and NADPH oxidases (Nox). nih.gov This diversification of targets indicates a broadening of the therapeutic potential of the quinazoline scaffold beyond its initial applications. The structural diversity observed in patented quinazoline compounds is vast, with modifications at various positions of the quinazoline ring system to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The ease of synthesis and the flexibility for structural modification further contribute to the continued interest and patenting of new quinazoline-based chemical entities.
Table 1: Key Therapeutic Targets for Patented Quinazoline Derivatives
| Therapeutic Target Family | Specific Examples of Targets | Predominant Therapeutic Area |
| Protein Kinases | EGFR, VEGFR, FGFR, FLT3, Aurora Kinases, CDKs | Oncology |
| Histone Deacetylases (HDACs) | Class I and Class II HDACs | Oncology, Neurology |
| G-Protein Coupled Receptors (GPCRs) | Various subtypes | Central Nervous System Disorders, Cardiovascular Diseases |
| Enzymes | Phosphodiesterases (PDEs), Topoisomerases | Various |
Patent Trends for Dichloroquinazoline Derivatives
Within the broader landscape of quinazoline patents, dichloroquinazoline derivatives represent a significant and evolving subclass. The substitution with two chlorine atoms on the quinazoline core can significantly influence the compound's physicochemical properties and biological activity. Patents involving dichloroquinazolines often highlight their role as key intermediates in the synthesis of more complex molecules or as active pharmaceutical ingredients (APIs) themselves.
A notable trend in recent patents is the use of dichloroquinazolines as scaffolds for multi-kinase inhibitors. The positions of the chlorine atoms can vary, with 2,4-dichloroquinazoline (B46505) being a common and highly reactive intermediate used in the synthesis of a wide range of derivatives. google.comgoogle.comchemicalbook.comsigmaaldrich.com For example, patents describe the use of 2,4-dichloroquinazoline in the preparation of inhibitors for Janus kinase 2 (Jak2). chemicalbook.com The 4,7-dichloro substitution pattern, as seen in the subject compound, is also of significant interest, particularly in the development of irreversible kinase inhibitors. For instance, 4,7-dichloro-6-nitroquinazoline (B182880) is a key intermediate in the synthesis of Afatinib, a potent irreversible EGFR inhibitor. researchgate.net
The patent literature suggests a trend towards the development of dichloroquinazoline derivatives with improved selectivity and the ability to overcome drug resistance. This is often achieved by strategic modifications at other positions of the quinazoline ring, guided by structure-activity relationship (SAR) studies. The pyridine (B92270) moiety, as present in 4,7-dichloro-2-(3-pyridinyl)quinazoline, is a common feature in many patented kinase inhibitors, as it can form crucial hydrogen bond interactions within the kinase active site.
Recent patent applications continue to explore novel dichloroquinazoline derivatives for their potential in treating various cancers, including non-small cell lung cancer and acute myeloid leukemia. google.comnih.gov The focus remains heavily on kinase inhibition, with a growing number of patents claiming activity against a panel of kinases rather than a single target, reflecting a shift towards polypharmacology in cancer therapy.
Table 2: Examples of Patented Dichloroquinazoline Derivatives and their Applications
| Compound/Scaffold | Patent Focus/Application | Key Features |
| 2,4-Dichloroquinazoline | Synthetic intermediate | Highly reactive, versatile for derivatization |
| 4,7-Dichloro-6-nitroquinazoline | Intermediate for Afatinib synthesis | Precursor for irreversible kinase inhibitors |
| Substituted 2,4-dichloroquinazolines | Jak2 inhibitors | Targeted therapy in oncology |
| Novel 1-(aryl methyl) quinazoline-2,4(1H,3H)-diones (derived from dichloro precursors) | PARP inhibitors | Treatment of breast cancer |
Freedom-to-Operate Analysis for Research and Development
A freedom-to-operate (FTO) analysis is a critical step in the research and development of any new pharmaceutical compound, including this compound. An FTO analysis aims to determine whether a planned commercial activity, such as manufacturing, using, or selling the compound, would infringe upon the valid intellectual property rights of a third party. It is important to note that a definitive FTO analysis is a complex legal assessment and what is provided here is a general overview of the process and key considerations.
The process of an FTO analysis for this compound would involve several key steps:
Comprehensive Patent Searching: The first step is to conduct exhaustive searches of patent databases worldwide. The search strategy would include not only the exact chemical structure of this compound but also broader Markush structures that could encompass this compound. Keywords related to the synthesis, formulation, and potential therapeutic uses of quinazoline derivatives would also be employed.
Analysis of Patent Claims: The claims of the identified patents are the most critical part of the analysis. A patent attorney would meticulously analyze the language of the claims to determine their scope. This includes assessing whether the claims cover the specific compound, its synthesis, any intermediates, formulations containing the compound, or its specific methods of use for treating a particular disease.
Assessment of Patent Validity and Enforceability: The analysis would also consider the legal status of any potentially blocking patents. This includes determining if the patents are granted and in force in the specific countries where commercialization is planned. The potential for challenging the validity of a patent based on prior art or other legal grounds would also be evaluated.
Strategic Decision Making: Based on the findings of the FTO analysis, several strategic options may be considered if a blocking patent is identified:
Licensing: Negotiating a license with the patent holder to gain the rights to use the patented technology.
Designing Around: Modifying the chemical structure of this compound to fall outside the scope of the patent claims.
Challenging the Patent: Initiating legal proceedings to invalidate the patent.
Waiting for Patent Expiry: If the patent is nearing the end of its term, a strategy of waiting for its expiration might be viable.
For a novel compound like this compound, the FTO analysis would need to be an ongoing process, as new patents are constantly being filed and granted. Regular monitoring of the patent landscape is essential to mitigate the risk of infringement throughout the development and commercialization lifecycle of the compound.
Future Research Directions and Challenges in 4,7 Dichloro 2 3 Pyridinyl Quinazoline Exploration
Emerging Therapeutic Areas for Quinazoline-Based Compounds (Preclinical)
The quinazoline (B50416) framework is associated with a wide array of pharmacological activities, and preclinical studies are continuously uncovering new potential therapeutic applications. mdpi.comnih.gov While many quinazoline derivatives have been investigated for their anticancer properties, emerging research highlights their potential in other significant disease areas. researchgate.net
Oncology: The primary therapeutic area for quinazoline derivatives remains oncology. biointerfaceresearch.com Several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib (B232), feature the 4-aminoquinazoline core and function as tyrosine kinase inhibitors. mdpi.com Preclinical research is focused on developing novel quinazoline-based agents that can overcome drug resistance and target a wider range of cancers. mdpi.comnih.gov For instance, certain quinazolinone derivatives have shown potent activity against various cancer cell lines, including breast, lung, and pancreatic cancer. nih.gov The mechanism of action for these compounds is often linked to the inhibition of critical cellular processes like tubulin polymerization. nih.gov
Anti-inflammatory and Analgesic Effects: Quinazoline derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. researchgate.netfrontiersin.org Some novel quinazolinone derivatives have exhibited potent anti-inflammatory activity comparable to established drugs like indomethacin. ijmpr.in The mechanism often involves the inhibition of inflammatory mediators. nih.gov Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on a quinazolinone structure. frontiersin.org
Neuroprotection: A growing body of evidence suggests the potential of quinazoline derivatives as neuroprotective agents. nih.govunimma.ac.id Certain quinazoline-based compounds have shown efficacy in models of neurodegenerative diseases like Alzheimer's by targeting enzymes such as phosphodiesterases. nih.govmdpi.com They have been shown to ameliorate brain damage and improve behavioral outcomes in experimental stroke models, highlighting their potential as a new class of therapeutics for neuroprotection. nih.gov
Antimicrobial and Antiviral Activities: The quinazoline scaffold has been explored for its potential against various pathogens. nih.gov Researchers have synthesized quinazoline derivatives with significant antibacterial and antifungal activities. mdpi.com Furthermore, certain 2,4-disubstituted quinazoline derivatives have been investigated for their antiviral properties, including activity against the influenza virus. nih.gov
Antidiabetic Properties: More recently, quinazoline derivatives have emerged as potential candidates for the treatment of diabetes. nih.govtandfonline.com Some have been identified as inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), which are key targets in diabetes management. tandfonline.comrsc.org
The diverse preclinical profile of quinazoline compounds suggests that analogs of 4,7-dichloro-2-(3-pyridinyl)quinazoline could be screened for a wide range of therapeutic activities beyond oncology.
Development of Novel Synthetic Methodologies
The synthesis of the quinazoline core and its derivatives is a well-established area of organic chemistry, yet the development of novel, efficient, and environmentally friendly synthetic methods remains a key research focus. mdpi.comnih.gov These advancements are crucial for creating diverse libraries of compounds for biological screening.
Traditional and Modern Synthetic Routes: Historically, methods like the Niementowski synthesis, which involves the reaction of anthranilic acid with an amide, have been used to produce quinazolinones. mdpi.com More recent approaches have focused on improving yields, reducing reaction times, and increasing substrate scope. nih.gov
Metal-Catalyzed Reactions: Transition metal-catalyzed reactions have become a cornerstone of modern quinazoline synthesis. mdpi.com Catalysts based on copper, palladium, and other metals have been employed for various transformations, including C-H amination and cascade reactions that allow for the construction of the quinazoline ring in a single step. mdpi.com For example, copper-catalyzed dual oxidative benzylic C-H aminations have been used to synthesize functionalized quinazolines from 2-aminoarylketones and methylarenes. mdpi.com
Microwave-Assisted and Ultrasound-Promoted Synthesis: To accelerate reaction rates and improve yields, microwave-assisted and ultrasound-promoted synthetic methods have been successfully applied to the synthesis of quinazoline derivatives. nih.gov These techniques offer a greener alternative to conventional heating methods.
Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has gained traction for the synthesis of quinazolinones. frontiersin.org This approach avoids the use of potentially toxic and expensive metal catalysts. For instance, l-proline (B1679175) has been used to catalyze the three-component reaction of isatoic anhydride, pyrazole (B372694) substituted aldehydes, and various amines to produce dihydro-quinazolinones. frontiersin.org
Multi-component Reactions: One-pot, multi-component reactions are highly sought after for their efficiency and atom economy. nih.gov A number of such methodologies have been developed for the synthesis of quinazolines, allowing for the rapid generation of diverse derivatives from simple starting materials. mdpi.com
For a compound like this compound, these advanced synthetic methodologies could be employed to generate a library of analogs with variations at the 2-, 4-, and 7-positions, which is essential for detailed structure-activity relationship studies.
Advancements in Computational Modeling for Quinazoline Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.govnih.gov For quinazoline derivatives, a variety of computational techniques are being employed to predict their biological activity, understand their mechanism of action, and guide the synthesis of more potent and selective compounds. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.comnih.gov For quinazoline derivatives, QSAR models have been developed to predict their anticancer activity, with some models showing good predictive power. nih.govfrontiersin.org These models can help in identifying the key structural features that contribute to the desired biological effect. For example, a QSAR model for quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors suggested that the presence of an electron-withdrawing group at the 4th position enhances activity. nih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netrsc.org This method is widely used to study the interactions between quinazoline derivatives and their biological targets, such as protein kinases. nih.gov Docking studies can provide insights into the binding mode of a compound and help in designing new derivatives with improved affinity and selectivity. researchgate.net For instance, docking studies of quinazoline derivatives into the active site of COX-2 have been used to predict their anti-inflammatory potential. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov This technique can be used to assess the stability of the ligand-protein complex and to identify key interactions that are maintained throughout the simulation. For quinazoline derivatives targeting VEGFR-2, MD simulations have been used to confirm the stability of the binding interactions predicted by molecular docking. nih.gov
Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to screen large virtual libraries of compounds to identify new potential hits. biointerfaceresearch.com This approach has been used to identify novel quinazoline-based inhibitors of various targets.
These computational approaches are crucial for the efficient exploration of the chemical space around this compound, allowing for the prioritization of synthetic targets and the design of analogs with enhanced therapeutic properties.
Addressing Research Challenges in Structure-Activity Relationship Elucidation
The elucidation of the Structure-Activity Relationship (SAR) is a critical aspect of drug discovery, as it provides a roadmap for optimizing the potency and selectivity of a lead compound. mdpi.comresearchgate.net For quinazoline derivatives, SAR studies have been instrumental in the development of clinically successful drugs. nih.gov
Key Positions for Modification: For many quinazoline-based inhibitors, particularly those targeting kinases, the substituents at the C4, C6, and C7 positions of the quinazoline ring play a crucial role in determining their biological activity and selectivity. nih.govmdpi.com For instance, in the context of EGFR inhibitors, the nature of the aniline (B41778) moiety at the C4 position and the substituents at the C6 and C7 positions are critical for both potency and selectivity. nih.gov
Challenges in SAR Elucidation:
Subtle Structural Changes, Significant Activity Differences: One of the main challenges in SAR studies of quinazolines is that small modifications to the chemical structure can lead to significant changes in biological activity. mdpi.com For example, the replacement of a linker between the phenyl and quinazoline moieties can dramatically alter inhibitory activity. mdpi.com
Selectivity Between Related Targets: Achieving selectivity for a specific biological target over closely related ones is a major hurdle. For example, designing quinazoline derivatives that are highly selective for HER2 over EGFR is a significant challenge due to the high homology between their kinase domains. nih.gov
Overcoming Drug Resistance: A constant challenge is the development of new analogs that can overcome acquired resistance to existing drugs. This often requires understanding the molecular basis of resistance and designing compounds that can inhibit the mutated target. mdpi.com
Strategies to Address Challenges:
Systematic Analog Synthesis: A systematic approach to the synthesis and biological evaluation of analogs with modifications at key positions is essential for building a comprehensive SAR understanding.
Computational Guidance: As discussed previously, computational tools like QSAR and molecular docking can help to rationalize observed SAR trends and guide the design of new analogs. nih.gov
High-Throughput Screening: The use of high-throughput screening methods allows for the rapid evaluation of large libraries of compounds, accelerating the identification of promising candidates and the elucidation of SAR.
For this compound, a key research direction would be to systematically explore the SAR by modifying the substituents at the 2- and 4-positions and by introducing different functional groups at the 7-position to understand their impact on biological activity and selectivity against various targets.
Potential for Multitargeting Approaches with this compound Analogs
The concept of "one molecule, multiple targets" has gained significant traction in drug discovery, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated. nih.gov Quinazoline-based compounds are well-suited for the development of multitargeting agents due to their versatile scaffold that can be decorated with various pharmacophores to interact with different biological targets. nih.govnih.gov
Dual and Multi-Target Inhibitors: A number of quinazoline derivatives have been designed and synthesized as dual or multi-target inhibitors. nih.govmdpi.com For example, some quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR2, two key receptors involved in tumor growth and angiogenesis. nih.gov Others have been designed to dually inhibit HDAC and PI3K, two important targets in cancer therapy. nih.gov
Rationale for Multitargeting:
Enhanced Efficacy: By simultaneously inhibiting multiple targets, multitargeting agents can achieve a more profound therapeutic effect than single-target drugs. nih.gov
Overcoming Drug Resistance: Targeting multiple pathways can help to overcome or delay the development of drug resistance, which is a major limitation of many single-target therapies. nih.gov
Improved Safety Profile: In some cases, multitargeting agents may have a better safety profile than combination therapies involving multiple drugs.
Design Strategies for Multitargeting Quinazolines:
Pharmacophore Hybridization: This approach involves combining the key pharmacophoric features of two or more known inhibitors into a single molecule.
Scaffold Hopping: This strategy involves replacing the core scaffold of a known inhibitor with a new one, such as the quinazoline ring, while retaining the key interacting groups.
Given that the this compound scaffold possesses functionalities that could potentially interact with multiple biological targets, it represents a promising starting point for the design of novel multitargeting agents. Future research could focus on creating analogs that incorporate additional pharmacophoric elements to simultaneously modulate different disease-related pathways.
Q & A
Basic Research Question
- Analytical Chemistry :
- Purity Assessment :
How can researchers resolve discrepancies in bioactivity data across studies involving quinazoline derivatives?
Advanced Research Question
Contradictions arise from:
- Experimental Variability : Differences in cell lines (e.g., MCF-7 vs. A549) or assay protocols (e.g., serum concentration in MTT assays) .
- Solubility Issues : Poor aqueous solubility may lead to underestimated activity. Use DMSO controls and dynamic light scattering (DLS) to assess aggregation .
- Metabolic Stability : Variability in microsomal stability assays (e.g., human vs. rat liver microsomes) affects IC₅₀ comparisons .
Resolution Strategy : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
What are the key considerations for designing stable formulations of this compound in preclinical studies?
Advanced Research Question
- Degradation Pathways :
- Storage Conditions :
- Vehicle Selection : Use PEG-400 or cyclodextrin complexes to enhance solubility without altering pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
